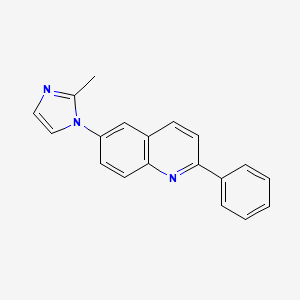![molecular formula C23H27ClN4O4 B13874493 Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13874493.png)
Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tert-butyl ester, a chloro substituent, and a methoxy group, which contribute to its unique chemical properties.
准备方法
The synthesis of Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butyl ester: Esterification reactions using tert-butyl alcohol and an acid catalyst.
Incorporation of the methoxy group: Methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of new derivatives with different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction and cellular responses.
相似化合物的比较
Similar compounds to Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate include other pyrrolopyrimidine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Pyrrolopyrimidine derivatives with different ester groups: .
Compounds with varying halogen substituents: .
Analogues with different alkyl or aryl groups: .
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C23H27ClN4O4 |
|---|---|
分子量 |
458.9 g/mol |
IUPAC 名称 |
tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C23H27ClN4O4/c1-22(2,3)32-21(30)28-15(13-25-23(4,5)20(29)31-6)12-16-17(24)26-18(27-19(16)28)14-10-8-7-9-11-14/h7-12,25H,13H2,1-6H3 |
InChI 键 |
AFQKIXJWPLXBRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)CNC(C)(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)

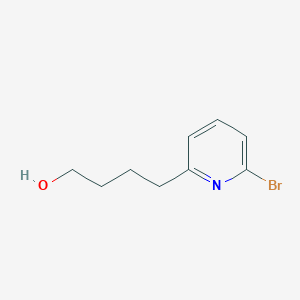
![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)
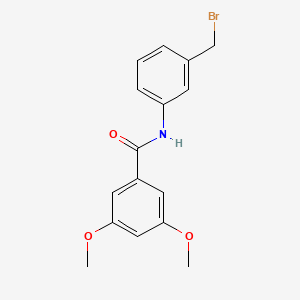
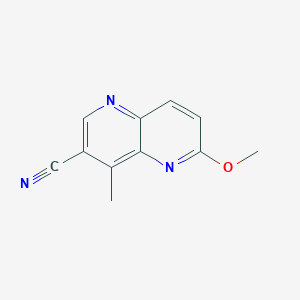
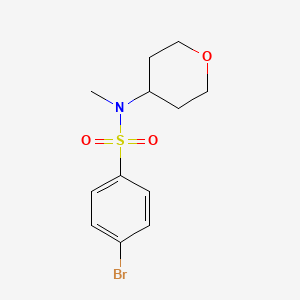


![2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)
